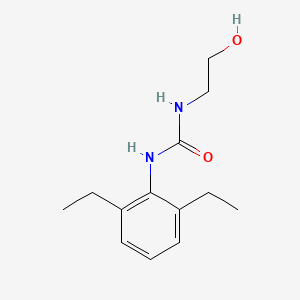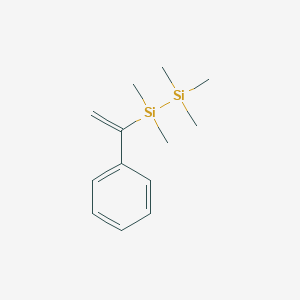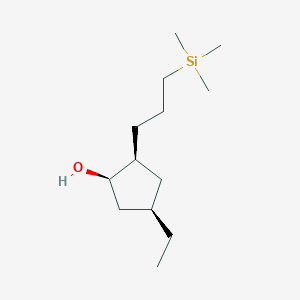
6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyran-2-on ist eine chemische Verbindung, die zur Klasse der Boronsäureester gehört. Diese Verbindungen sind bekannt für ihre Vielseitigkeit in der organischen Synthese, insbesondere bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Das Vorhandensein der Boronsäureestergruppe macht diese Verbindung zu einem wertvollen Zwischenprodukt in verschiedenen chemischen Reaktionen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyran-2-on beinhaltet typischerweise die Reaktion eines Pyranonderivats mit einem Boronsäureester. Eine gängige Methode ist die Suzuki-Miyaura-Kupplungsreaktion, die unter milden Bedingungen mit Palladiumkatalysatoren durchgeführt wird. Die Reaktionsbedingungen beinhalten oft die Verwendung einer Base wie Kaliumcarbonat und eines Lösungsmittels wie Tetrahydrofuran (THF) oder Dimethylformamid (DMF).
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung durch Optimierung der Reaktionsbedingungen zur Erzielung hoher Ausbeute und Reinheit skaliert werden. Durchflussreaktoren und automatisierte Syntheseplattformen werden oft eingesetzt, um effiziente und reproduzierbare Ergebnisse zu erzielen.
Analyse Chemischer Reaktionen
Reaktionstypen
6-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyran-2-on unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Boronsäureestergruppe kann oxidiert werden, um Boronsäuren zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder andere reduzierte Derivate zu bilden.
Substitution: Die Boronsäureestergruppe kann an Substitutionsreaktionen teilnehmen, um neue Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatom-Bindungen zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Palladiumkatalysatoren, Basen wie Kaliumcarbonat und Lösungsmittel wie THF oder DMF.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Boronsäuren, Alkohole und verschiedene substituierte Derivate, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
6-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyran-2-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet, insbesondere bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen.
Biologie: Wird bei der Entwicklung von Bor-haltigen Medikamenten und als Werkzeug zur Untersuchung biologischer Prozesse eingesetzt.
Medizin: Wird auf seine potenzielle Verwendung in der Bor-Neutroneneinfangtherapie (BNCT) zur Krebsbehandlung untersucht.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien und als Katalysator in verschiedenen industriellen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyran-2-on beinhaltet die Wechselwirkung der Boronsäureestergruppe mit verschiedenen molekularen Zielmolekülen. In der organischen Synthese erleichtert die Boronsäureestergruppe die Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch die Suzuki-Miyaura-Kupplungsreaktion. In biologischen Systemen kann die Verbindung mit Enzymen und anderen Proteinen interagieren, was möglicherweise zu therapeutischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-pyran-2-one involves the interaction of the boronic ester group with various molecular targets. In organic synthesis, the boronic ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. In biological systems, the compound can interact with enzymes and other proteins, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Methoxy-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin
- tert-Butyl 4-(6-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-carboxylat
Einzigartigkeit
6-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyran-2-on ist aufgrund seiner spezifischen strukturellen Merkmale, darunter der Pyranonring und die Boronsäureestergruppe, einzigartig. Diese Merkmale verleihen ihm eine besondere Reaktivität und machen ihn zu einem wertvollen Zwischenprodukt in verschiedenen chemischen Reaktionen. Im Vergleich zu ähnlichen Verbindungen bietet er einzigartige Vorteile in Bezug auf Stabilität, Reaktivität und Vielseitigkeit in synthetischen Anwendungen.
Eigenschaften
Molekularformel |
C12H17BO4 |
|---|---|
Molekulargewicht |
236.07 g/mol |
IUPAC-Name |
6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyran-2-one |
InChI |
InChI=1S/C12H17BO4/c1-8-6-9(7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
InChI-Schlüssel |
RVDLUGWVDNIEOY-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)OC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11875928.png)







![2-amino-N-cyclopropyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875971.png)



![2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11876004.png)

